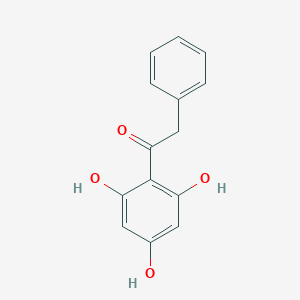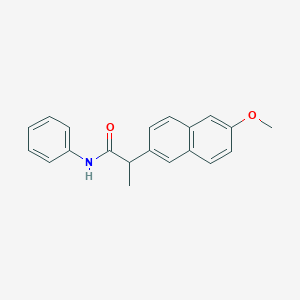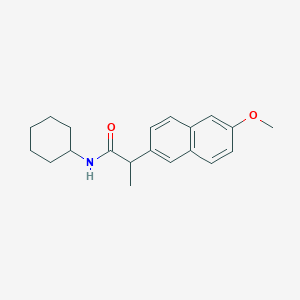![molecular formula C13H9ClN4OS2 B269837 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone, also known as CTET, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. CTET is a member of the thienyltetrazole class of compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it is relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of a range of inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to yield pure 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. 1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been tested against a range of bacterial and fungal strains, and has been found to be effective against several types of cancer cells.
Propiedades
Nombre del producto |
1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone |
|---|---|
Fórmula molecular |
C13H9ClN4OS2 |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C13H9ClN4OS2/c14-12-7-6-11(21-12)10(19)8-20-13-15-16-17-18(13)9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
SNZAKZXQSDXCMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(S3)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)

![2-(2-butylsulfanyl-6-methylpyrimidin-4-yl)sulfanyl-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B269756.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B269758.png)
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide](/img/structure/B269759.png)


![5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
![2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)